

Application Notes and Protocols for Activity-Based Protein Profiling with JP83

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Compound of Interest

Compound Name: JP83

Cat. No.: B560362

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Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within a complex proteome.^{[1][2]} Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering valuable insights into cellular signaling, disease pathogenesis, and drug-target engagement.^{[1][3]}

This document provides detailed application notes and protocols for the use of **JP83**, a fluorophosphonate-based activity-based probe (ABP) designed to covalently modify the active site serine of serine hydrolases. Serine hydrolases are a large and diverse class of enzymes involved in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.^[4] The **JP83** probe contains a reactive phosphonate group that forms a stable covalent bond with the catalytic serine of active serine hydrolases, a linker, and a reporter tag (e.g., biotin or a fluorophore) for subsequent detection and enrichment.

These protocols will guide the user through the application of **JP83** for in vitro and in situ labeling of serine hydrolases, identification of probe-labeled enzymes using mass spectrometry, and quantitative analysis of enzyme activity.

Data Presentation

Table 1: JP83-Labeled Serine Hydrolases Identified in Human Cancer Cell Lysate

This table summarizes representative quantitative data from a competitive ABPP experiment to identify the targets of a novel serine hydrolase inhibitor. Human cancer cell lysates were pre-incubated with either DMSO (vehicle) or an inhibitor, followed by labeling with the **JP83**-biotin probe. Labeled proteins were enriched and identified by LC-MS/MS.

Protein ID (UniProt)	Gene Symbol	Protein Name	Fold Enrichment (Inhibitor/DMSO)	Function
P00742	PLAT	Tissue-type plasminogen activator	0.15	Serine protease involved in fibrinolysis.
P07333	FAAH1	Fatty acid amide hydrolase 1	0.21	Degrades fatty acid amides, including endocannabinoids.
Q01488	LYPLA1	Acyl-protein thioesterase 1	0.89	Removes fatty-acyl groups from modified proteins.
P37837	MGLL	Monoglyceride lipase	0.33	Key enzyme in the breakdown of monoacylglycerols.
O00743	ABHD6	Alpha/beta-hydrolase domain containing 6	0.45	Involved in lipid metabolism.

Table 2: IC50 Values of Inhibitor X against JP83-Labeled Serine Hydrolases

This table shows the half-maximal inhibitory concentration (IC50) values for a selective inhibitor against several serine hydrolases, as determined by competitive ABPP with **JP83**.

Target Enzyme	IC50 (nM)
Fatty acid amide hydrolase 1 (FAAH1)	5.2
Monoglyceride lipase (MGLL)	850
Tissue-type plasminogen activator (PLAT)	>10,000
Acyl-protein thioesterase 1 (LYPLA1)	2,300

Experimental Protocols

Protocol 1: In Vitro Labeling of Serine Hydrolases in Cell Lysate

This protocol describes the labeling of active serine hydrolases in a cell lysate preparation with the **JP83** probe.

Materials:

- Cells of interest
- Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
- **JP83**-biotin probe (stock solution in DMSO)
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE loading buffer

Procedure:

- **Cell Lysis:** Harvest cells and wash with cold PBS. Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay. Adjust the concentration to 1-2 mg/mL with Lysis Buffer.
- **Probe Labeling:** Add **JP83**-biotin probe to the lysate to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.
- **Quenching:** Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
- **Analysis:** The labeled proteins are now ready for analysis by SDS-PAGE and streptavidin blotting or for enrichment and mass spectrometry analysis (see Protocol 3).

Protocol 2: In Situ Labeling of Serine Hydrolases in Live Cells

This protocol allows for the profiling of active serine hydrolases in their native cellular environment.

Materials:

- Adherent or suspension cells in culture
- Cell culture medium
- **JP83**-alkyne probe (cell-permeable version)
- DMSO
- PBS
- Lysis Buffer

Procedure:

- **Cell Treatment:** Treat cultured cells with the **JP83**-alkyne probe at a final concentration of 10 μ M in serum-free medium for 1 hour at 37°C.
- **Cell Harvest:**
 - **Adherent cells:** Wash the cells three times with cold PBS, then scrape and collect in Lysis Buffer.
 - **Suspension cells:** Pellet the cells by centrifugation, wash three times with cold PBS, and resuspend in Lysis Buffer.
- **Lysis and Clarification:** Lyse the cells and clarify the lysate as described in Protocol 1 (Steps 1 and 2).
- **Click Chemistry:** The alkyne-labeled proteins in the lysate are now ready for conjugation to a reporter tag (e.g., biotin-azide or fluorescent-azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
- **Downstream Analysis:** Proceed with enrichment and mass spectrometry analysis or visualization by fluorescence scanning.

Protocol 3: Enrichment of JP83-Labeled Proteins and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins labeled with **JP83** and their on-bead digestion for subsequent proteomic analysis.

Materials:

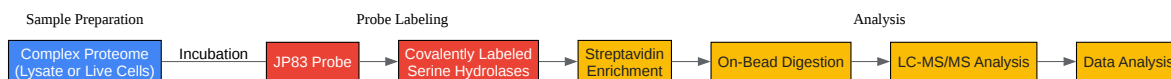
- **JP83**-biotin labeled proteome (from Protocol 1)
- Streptavidin-agarose beads
- Wash Buffer 1 (e.g., 1% SDS in PBS)
- Wash Buffer 2 (e.g., 6 M Urea in PBS)

- Wash Buffer 3 (e.g., PBS)
- Ammonium bicarbonate (50 mM)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (sequencing grade)
- Formic acid

Procedure:

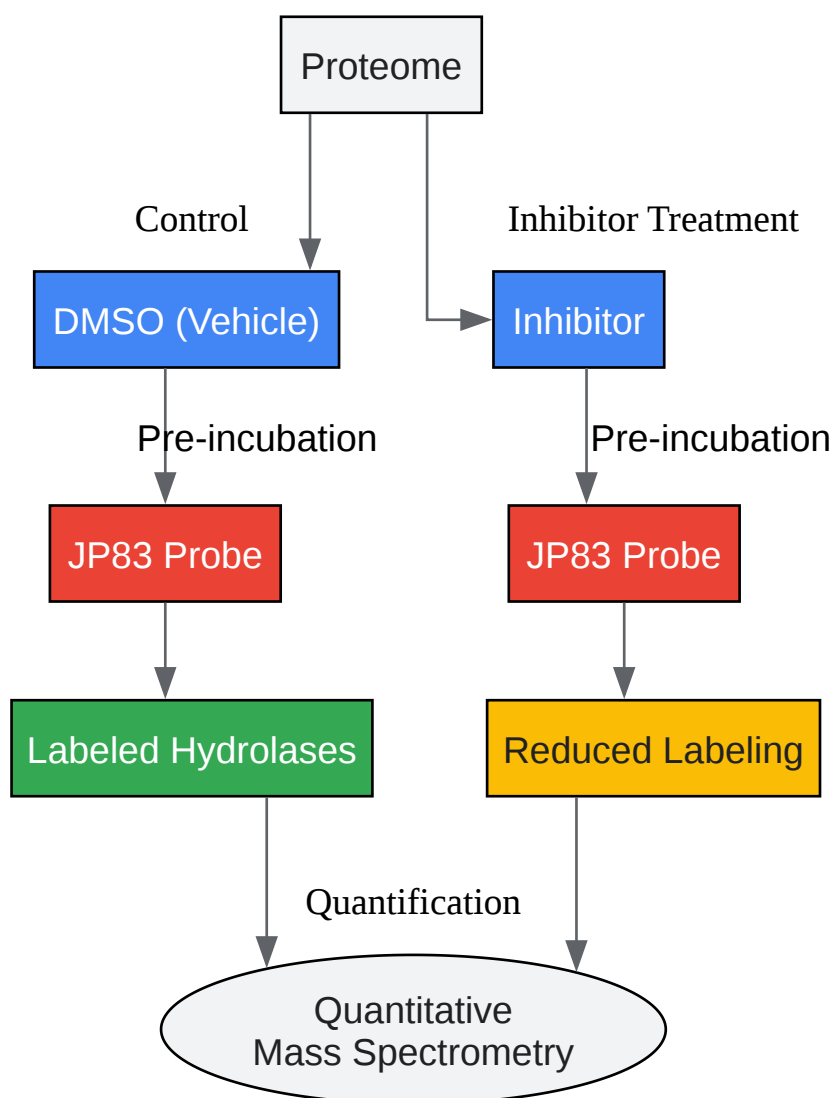
- **Streptavidin Enrichment:** Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
- **Washing:** Pellet the beads by centrifugation and wash sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
- **Reduction and Alkylation:** Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 25 mM, then incubate for 30 minutes in the dark.
- **On-Bead Digestion:** Add trypsin to the bead slurry (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.
- **Peptide Elution:** Pellet the beads and collect the supernatant containing the tryptic peptides. Elute any remaining peptides from the beads with a solution of 50% acetonitrile and 1% formic acid.
- **Sample Preparation for LC-MS/MS:** Combine the peptide eluates, acidify with formic acid, and desalt using a C18 StageTip. The sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations



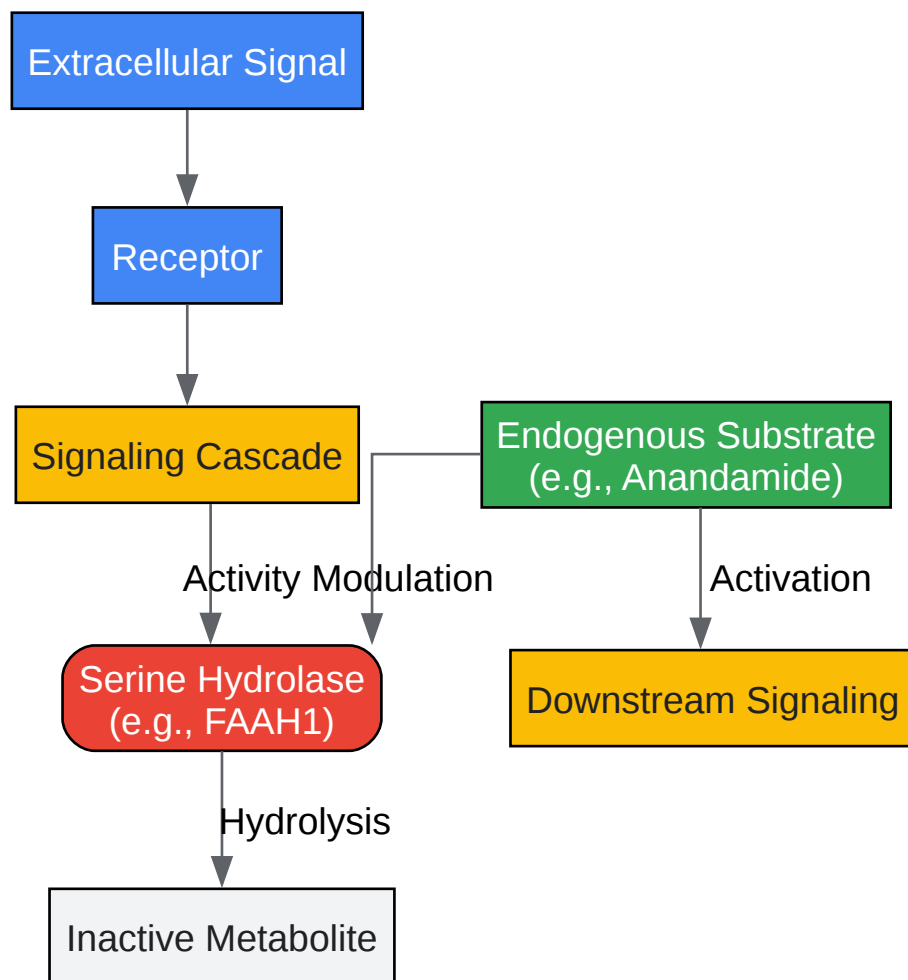
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Caption: General workflow for activity-based protein profiling using the **JP83** probe.



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Caption: Workflow for competitive ABPP to identify inhibitor targets.



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Caption: A representative signaling pathway involving a serine hydrolase.

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